KS-Selectride solution
Overview
Description
KS-Selectride solution, also known by its CAS number 67966-25-0, is a chemical compound that has garnered interest in various scientific fields
Mechanism of Action
Target of Action
KS-Selectride, also known as Potassium tri-sec-butylborohydride , is primarily used as a reducing agent in chemical reactions . Its primary targets are organic compounds, particularly carbonyl compounds like ketones .
Mode of Action
KS-Selectride acts by donating hydride ions (H-) to the carbonyl group of ketones . This results in the reduction of the ketone to an alcohol . The process is stereoselective, meaning it preferentially produces one stereoisomer over another .
Biochemical Pathways
The reduction of ketones by KS-Selectride is a key step in many biochemical pathways. It can influence the synthesis of various organic compounds. The specific pathways affected would depend on the particular ketone being reduced .
Pharmacokinetics
Its effectiveness as a reducing agent would be influenced by factors such as concentration and the presence of other substances in the reaction mixture .
Result of Action
The result of KS-Selectride’s action is the reduction of a ketone to an alcohol . This can have significant effects on the properties of the resulting compound, as alcohols and ketones have different chemical behaviors .
Action Environment
The action of KS-Selectride can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature and solvent . Additionally, the presence of other substances in the reaction mixture can also influence the selectivity and yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KS-Selectride solution involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a crystalline product yield of approximately 90% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
KS-Selectride solution undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome but generally include controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Scientific Research Applications
KS-Selectride solution has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical studies to understand various biological processes.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
KS-Selectride solution can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbonyldiimidazole: This compound is used in peptide synthesis and as a reagent in organic synthesis.
Phosgene: A related compound used in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in different scientific fields.
Biological Activity
KS-Selectride, a potassium tri-sec-butylborohydride solution, is primarily recognized for its utility as a reducing agent in organic synthesis. However, its biological activity has garnered attention in recent research, particularly concerning its potential therapeutic applications and mechanisms of action.
KS-Selectride is notable for its ability to selectively reduce carbonyl compounds, including ketones and aldehydes, under mild conditions. The compound operates through a hydride transfer mechanism, where the borohydride moiety donates a hydride ion to the electrophilic carbon of the carbonyl group. This reaction is characterized by high stereoselectivity, making KS-Selectride valuable in synthesizing chiral intermediates relevant to pharmaceuticals.
Table 1: Comparison of Reducing Agents
Reducing Agent | Selectivity | Reaction Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
KS-Selectride | High | THF, -78°C | Up to 97 | 6:1 |
L-Selectride | Moderate | THF, -78°C | Up to 91 | 10:1 |
NaBH4 | Low | MeOH, room temperature | Varies | Variable |
Biological Activity Studies
Recent studies have explored the biological implications of KS-Selectride beyond its synthetic applications. Notably, its role in modulating biological pathways has been investigated:
- Antimicrobial Activity : A study highlighted the potential antimicrobial properties of compounds synthesized using KS-Selectride. The resulting products exhibited significant inhibition against various bacterial strains, suggesting that KS-Selectride could facilitate the development of new antimicrobial agents .
- HIV Inhibition : Research indicated that derivatives synthesized with KS-Selectride showed promising activity against HIV by inhibiting the gp120-CD4 interaction. This finding opens avenues for developing therapeutic agents targeting HIV .
- Neuroprotective Effects : Preliminary studies suggest that certain derivatives produced via reductions using KS-Selectride may possess neuroprotective properties. These compounds were shown to reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A series of compounds synthesized using KS-Selectride were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity.
- Organism Tested : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 5 µg/mL to 20 µg/mL depending on the compound structure.
Case Study 2: HIV gp120 Inhibition
In vitro assays showed that certain derivatives synthesized with KS-Selectride effectively inhibited the binding of HIV gp120 to CD4 receptors on human T cells.
- IC50 Values : Ranged from 10 µM to 30 µM.
- Mechanism : Competitive inhibition was suggested based on kinetic studies.
Properties
InChI |
InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHEVBTBUVEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635504 | |
Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67966-25-0 | |
Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67966-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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